(S)-4-Hydroxy 4'-Methoxy Propranolol is a regioisomeric metabolite of the beta-blocker drug propranolol. [] It belongs to the aryloxypropanolamine class of compounds, characterized by an aromatic ring, an oxypropanolamine side chain, and various substituents. [, ] While propranolol itself is a racemic mixture of (S)- and (R)-enantiomers, (S)-4-Hydroxy 4'-Methoxy Propranolol is specifically derived from the metabolism of the (S)-propranolol enantiomer. [, ] This compound is primarily utilized in scientific research to understand the metabolism and pharmacodynamics of propranolol and its derivatives. [, ]
(S)-4-Hydroxy 4'-Methoxy Propranolol is a derivative of the well-known beta-adrenergic antagonist propranolol, which is primarily used in the treatment of hypertension, anxiety, and other cardiovascular conditions. This compound features both hydroxy and methoxy functional groups, which can modify its pharmacological properties compared to its parent compound. The structural modifications may enhance therapeutic efficacy and reduce side effects, making it a subject of interest in medicinal chemistry.
(S)-4-Hydroxy 4'-Methoxy Propranolol is synthesized through various chemical pathways that involve the modification of the propranolol molecule. Propranolol itself was first synthesized in the 1960s and has since been a staple in treating cardiovascular diseases. The specific synthesis of (S)-4-Hydroxy 4'-Methoxy Propranolol typically involves hydroxylation and methylation reactions.
This compound falls under the category of beta-blockers, specifically as a non-selective beta-adrenergic antagonist. It is classified as an aromatic compound due to its naphthalene structure, and it is also categorized as a secondary amine.
The synthesis of (S)-4-Hydroxy 4'-Methoxy Propranolol can be achieved through several methods:
(S)-4-Hydroxy 4'-Methoxy Propranolol has a molecular formula of CHNO. The structure consists of:
(S)-4-Hydroxy 4'-Methoxy Propranolol can participate in various chemical reactions:
(S)-4-Hydroxy 4'-Methoxy Propranolol acts primarily as a competitive non-selective beta-receptor antagonist. Its mechanism involves:
The pharmacokinetics of (S)-4-Hydroxy 4'-Methoxy Propranolol are influenced by glucuronidation processes involving various UDP-glucuronosyltransferases in humans, affecting its bioavailability and clearance rates.
(S)-4-Hydroxy 4'-Methoxy Propranolol has several applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: